![molecular formula C17H18N2O3S B2833874 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone CAS No. 2034607-17-3](/img/structure/B2833874.png)
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone
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Overview
Description
“(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone” is a chemical compound that has been mentioned in the context of efficient synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes . It is a qualified product offered by Benchchem.
Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly mentioned in the available resources. It’s possible that it may be involved in reactions similar to those of other 1,4-Thiazepanones and 1,4-Thiazepanes .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-HIV Activity : Similar compounds have demonstrated anti-HIV activity. Researchers are investigating whether this compound could be used as part of an anti-AIDS treatment regimen .
- Analgesic Properties : (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate, a derivative of this compound, has shown analgesic activity. Further studies are needed to understand its mechanism of action .
- Antibiotic Potential : While cephradine, a well-known antibiotic, contains a 1,3-thiazine skeleton, exploring derivatives of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone may reveal novel antibiotic candidates .
Other Applications
Beyond medicinal chemistry and organic synthesis, there may be additional applications:
Future Directions
The future directions for the research and application of this compound are not clearly mentioned in the available resources. Given its mention in the context of efficient synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes , it’s possible that it may have applications in the development of new chemical libraries for screening purposes.
properties
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(15-6-9-18-10-7-15)19-11-8-16(23(21,22)13-12-19)14-4-2-1-3-5-14/h1-7,9-10,16H,8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRUFIKGFQCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone |
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